molecular formula C16H29N3O B14537090 3-{[1,3-Di(piperidin-1-yl)propan-2-yl]oxy}propanenitrile CAS No. 62119-96-4

3-{[1,3-Di(piperidin-1-yl)propan-2-yl]oxy}propanenitrile

Cat. No.: B14537090
CAS No.: 62119-96-4
M. Wt: 279.42 g/mol
InChI Key: PETAKGWAPVVUKE-UHFFFAOYSA-N
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Description

3-{[1,3-Di(piperidin-1-yl)propan-2-yl]oxy}propanenitrile is a chemical compound that belongs to the class of organic compounds known as nitriles. This compound is characterized by the presence of a nitrile group (-C≡N) attached to a propanenitrile backbone, which is further substituted with a piperidine moiety. The compound has a molecular weight of 279.4216 daltons .

Preparation Methods

The synthesis of 3-{[1,3-Di(piperidin-1-yl)propan-2-yl]oxy}propanenitrile can be achieved through various synthetic routes. One common method involves the reaction of 3-chloropropanenitrile with 1,3-di(piperidin-1-yl)propan-2-ol under basic conditions. The reaction typically requires a base such as sodium hydroxide or potassium carbonate and is carried out in an organic solvent like dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Chemical Reactions Analysis

3-{[1,3-Di(piperidin-1-yl)propan-2-yl]oxy}propanenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxo derivatives.

    Reduction: Reduction of the nitrile group can be achieved using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst to form primary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions where the nitrile group is replaced by other nucleophiles such as amines or alcohols under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the type of reaction and the reagents used .

Scientific Research Applications

3-{[1,3-Di(piperidin-1-yl)propan-2-yl]oxy}propanenitrile has various scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-{[1,3-Di(piperidin-1-yl)propan-2-yl]oxy}propanenitrile involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may influence cellular signaling pathways and metabolic processes .

Comparison with Similar Compounds

3-{[1,3-Di(piperidin-1-yl)propan-2-yl]oxy}propanenitrile can be compared with other similar compounds such as 3-oxo-3-(piperidin-1-yl)propanenitrile and 1-(piperidin-1-yl)propan-2-ol. These compounds share structural similarities but differ in their functional groups and chemical properties.

Properties

CAS No.

62119-96-4

Molecular Formula

C16H29N3O

Molecular Weight

279.42 g/mol

IUPAC Name

3-[1,3-di(piperidin-1-yl)propan-2-yloxy]propanenitrile

InChI

InChI=1S/C16H29N3O/c17-8-7-13-20-16(14-18-9-3-1-4-10-18)15-19-11-5-2-6-12-19/h16H,1-7,9-15H2

InChI Key

PETAKGWAPVVUKE-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CC(CN2CCCCC2)OCCC#N

Origin of Product

United States

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